![molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2413875-62-2](/img/structure/B2438969.png)

6-Chloro-2-azaspiro[3.3]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

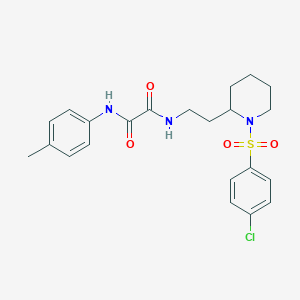

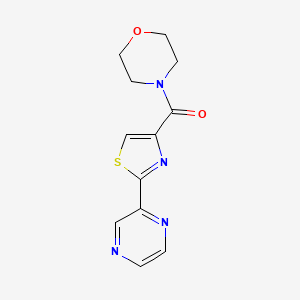

“6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413875-62-2 . It has a molecular weight of 168.07 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is 1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is typically stored at 4 degrees Celsius and is usually in powder form . It has a molecular weight of 168.07 .Scientific Research Applications

Synthesis and Structural Applications

Synthesis of Novel Amino Acids

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been synthesized. These novel amino acids contribute to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Bicyclic Spiro Compounds

Improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, typically isolated as sulfonic acid salt, has been developed. This enhances the solubility and stability, facilitating a broader range of reaction conditions (van der Haas et al., 2017).

Developing Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates have been synthesized. These compounds are important for further selective derivations, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Synthesis of Angular Spirocyclic Azetidines

Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These methods are suitable for creating building blocks for drug discovery on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Lipophilicity Analysis in Medicinal Chemistry

Azaspiro[3.3]heptanes, used as replacements for common heterocycles in medicinal chemistry, exhibit varying lipophilicity, influencing their basicity and molecular geometry. This research aids in understanding their suitability as bioisosteres (Degorce, Bodnarchuk, & Scott, 2019).

Diversity-Oriented Synthesis

Azaspirocycles have been synthesized via multicomponent condensation, leading to functionalized pyrrolidines, piperidines, and azepines. This approach is significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Cyclobutane-Derived Diamines

Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as sterically constrained diamine building blocks for drug discovery. The structural analysis of these diamines aids in understanding their conformational preferences (Radchenko et al., 2010).

Synthesis of Fluorinated Piperidine Analogues

Fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized. The varied fluorine substitution patterns make these analogues valuable in drug design (Chernykh et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

6-chloro-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHUIRKWCSKVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-azaspiro[3.3]heptane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)